molecular formula C23H20N2O B8231784 (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Numéro de catalogue: B8231784
Poids moléculaire: 340.4 g/mol
Clé InChI: GJFIGMWTXXEXPF-FCHUYYIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative with the molecular formula C₂₃H₂₀N₂O and a molecular weight of 340.42 g/mol . Its structure features a 4,5-dihydrooxazole core substituted with two phenyl groups at the 4S and 5R positions and a 6-cyclopropylpyridin-2-yl moiety at the 2-position. The stereochemistry of the compound is critical, as enantiomers and diastereomers often exhibit divergent physicochemical and biological properties . This compound is primarily utilized in asymmetric catalysis and coordination chemistry due to its ability to act as a ligand for transition metals .

Propriétés

IUPAC Name

(4S,5R)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFIGMWTXXEXPF-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For instance, starting from a 2-amino-2-phenylethanol and a 2-cyclopropylpyridine-6-carboxylic acid, the cyclization can be facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Grignard reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can occur at the oxazoline ring or the pyridine ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving oxazoline rings. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of the compound allow it to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and complex structure.

Mécanisme D'action

The mechanism of action of (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical transformations. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Pyridinyl-Substituted Dihydrooxazoles

(a) Methyl-Substituted Analog
  • Compound : (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • Molecular Formula : C₂₁H₁₈N₂O
  • Molecular Weight : 314.38 g/mol
  • Price: ¥596.00/100 mg (97% purity) vs. ¥1,592.00/250 mg (99% ee) for the cyclopropyl analog .
(b) Bulkier Substituents
  • Compound : (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • Molecular Formula : C₃₁H₃₄N₂O
  • Molecular Weight : 450.61 g/mol
  • Key Differences :
    • The dicyclopentylmethyl group introduces significant steric bulk, which may hinder substrate access in catalytic applications but improve selectivity in chiral environments .

Stereochemical Variants

(a) (4R,5S)-Isomer
  • CAS RN : 2828438-62-4
  • Molecular Weight : 340.42 g/mol (same formula as target compound) .
  • Key Differences :
    • The inverted stereochemistry (4R,5S) alters ligand-metal interaction geometries, affecting catalytic efficiency in asymmetric synthesis .
(b) (4R,5R)-Isomer
  • Molecular Weight : 340.42 g/mol .
  • Key Differences :
    • The diastereomeric configuration may lead to distinct crystallographic packing and solubility profiles .

Bis-Dihydrooxazole Derivatives

(a) Cyclopentylidene-Bridged Compound
  • Compound : (4R,4′R)-2,2′-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
  • Molecular Formula : C₁₉H₃₂N₂O₂
  • Molecular Weight : 320.46 g/mol .
  • Key Differences :
    • The bridged structure enhances rigidity, making it suitable for stabilizing metal complexes in high-temperature reactions .
(b) Pyridine-Bridged Compound
  • Compound : 2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
  • Molecular Formula : C₃₅H₂₇N₃O₂
  • Molecular Weight : 521.61 g/mol .
  • Key Differences: The bidentate ligand design allows for stronger chelation with metals, improving catalytic turnover in cross-coupling reactions .

Phosphine-Containing Derivatives

  • Compound : (4S,5R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • Molecular Formula : C₃₂H₃₁N₂OP
  • Molecular Weight : 490.58 g/mol .
  • Key Differences :
    • The phosphine group enhances electron-donating capacity, making this compound superior for coordinating soft metals like palladium or platinum in catalysis .

Comparative Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Price (Purity)
Target Compound C₂₃H₂₀N₂O 340.42 6-Cyclopropylpyridin-2-yl ¥1,592.00/250mg (99% ee)
(4S,5R)-2-(6-Methylpyridin-2-yl)-... C₂₁H₁₈N₂O 314.38 6-Methylpyridin-2-yl ¥596.00/100mg (97%)
2,6-Bis((4S,5R)-4,5-diphenyl-...) C₃₅H₂₇N₃O₂ 521.61 Bidentate pyridine bridge N/A
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-... C₃₁H₃₄N₂O 450.61 Dicyclopentylmethyl N/A

Activité Biologique

The compound (4S,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in pharmacological research.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxazole ring and the introduction of the cyclopropylpyridine moiety. The detailed synthetic pathway can be referenced from specialized chemical literature and databases.

Research indicates that compounds within the oxazole class often exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2. The molecular docking studies suggest that this compound may interact with the COX-2 binding site, similar to other derivatives that have shown selective inhibition with high selectivity indices .

In Vitro Studies

In vitro studies evaluating the biological activity of related compounds have shown promising results regarding anti-inflammatory properties. For instance, a related compound demonstrated an IC50 value of 2 µM for COX-2 inhibition while exhibiting negligible activity against COX-1 (IC50 > 100 µM) . This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.

In Vivo Studies

While specific in vivo data for this compound is limited, studies on similar oxazole derivatives have indicated potential efficacy in reducing inflammation and pain in animal models. These findings suggest that further investigation into this compound's pharmacokinetics and therapeutic potential is warranted.

Case Studies

  • Case Study on Analgesic Effects : A study involving a structurally similar compound demonstrated significant analgesic effects in rodent models of pain. The mechanism was attributed to COX-2 inhibition and modulation of inflammatory pathways.
  • Case Study on Anti-inflammatory Activity : Another case study reported that a derivative showed a reduction in edema in carrageenan-induced paw edema models in rats. This was associated with decreased levels of inflammatory mediators.

Data Summary

Compound IC50 COX-1 IC50 COX-2 Selectivity Index
Compound A>100 µM2 µM>50
Compound B80 µM1 µM80
(4S,5R)TBDTBDTBD

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.